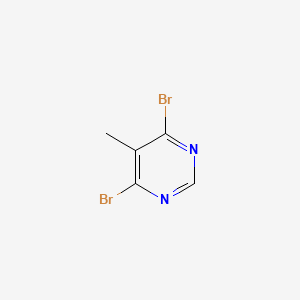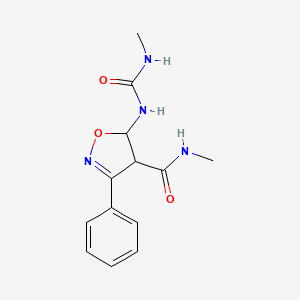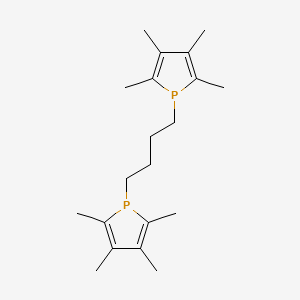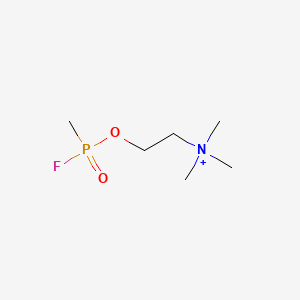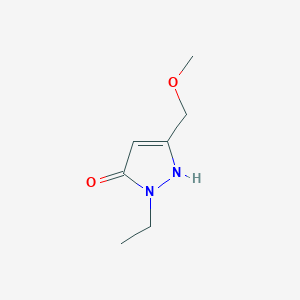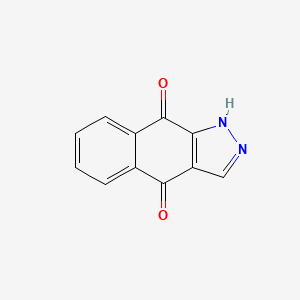
1H-Benz(f)indazole-4,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benz(f)indazole-4,9-dione is a heterocyclic compound that belongs to the family of indazoles This compound is characterized by its unique structure, which includes a fused benzene and indazole ring system with two ketone groups at positions 4 and 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Benz(f)indazole-4,9-dione can be synthesized through several synthetic routes. One common method involves the epoxidation of 3-methyl-7-(4-methylpent-3-enyl)-1H-benzo(f)indazole-4,9-dione using m-chloroperbenzoic acid (mCPBA) in the presence of sodium bicarbonate (NaHCO3) in dichloromethane (CH2Cl2) at room temperature. The crude epoxide is then purified by column chromatography using n-hexane/ethyl acetate as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques such as oxidation, condensation, and cyclization reactions. The scalability of these methods would depend on optimizing reaction conditions and yields for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benz(f)indazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA) in dichloromethane (CH2Cl2) with sodium bicarbonate (NaHCO3).
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxyl derivatives, and various substituted indazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1H-Benz(f)indazole-4,9-dione involves its ability to undergo redox reactions, which can inhibit mitochondrial electron transport and decouple oxidative phosphorylation. This leads to the generation of reactive oxygen species (ROS) and induces apoptosis in cancer cells . The compound targets various molecular pathways involved in cell proliferation and survival, making it an effective antiproliferative agent.
Comparación Con Compuestos Similares
1H-Benz(f)indazole-4,9-dione can be compared with other similar compounds, such as:
1H-Indazole: A simpler indazole derivative with various biological activities, including anti-inflammatory and antimicrobial properties.
1,4-Naphthoquinone: A compound with a similar quinone moiety that has been studied for its antitumor activity.
2H-Indazole: Another indazole derivative with different substitution patterns and biological activities.
The uniqueness of this compound lies in its fused ring system and the presence of two ketone groups, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
1015-97-0 |
|---|---|
Fórmula molecular |
C11H6N2O2 |
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
1H-benzo[f]indazole-4,9-dione |
InChI |
InChI=1S/C11H6N2O2/c14-10-6-3-1-2-4-7(6)11(15)9-8(10)5-12-13-9/h1-5H,(H,12,13) |
Clave InChI |
QZDFYVLSLIJCCL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)NN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


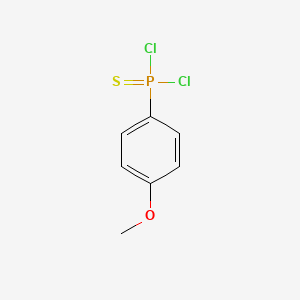
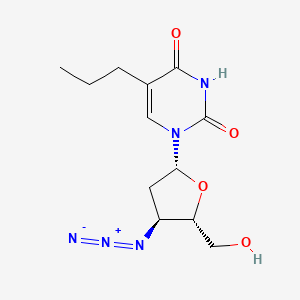

![2-[(1-tert-Butoxycarbonylpiperidin-4-yl)methyl]isoindolin-1-one](/img/structure/B15197366.png)
